molecular formula C11H10N4O4 B14074080 Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester CAS No. 30006-51-0

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester

Cat. No.: B14074080
CAS No.: 30006-51-0
M. Wt: 262.22 g/mol
InChI Key: XVBIIFGQJLUPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C11H10N4O4 and a molecular weight of 262.2215 . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . The mixture is heated to reflux, and the product is isolated through crystallization or other purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and cyano derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazono derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazono derivatives, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyano(2-nitrophenyl)acetate: Similar in structure but lacks the hydrazono group.

    Cyanoacetic acid: Contains the cyano group but lacks the nitrophenyl and ethyl ester groups.

    2-Nitrophenylhydrazine: Contains the nitrophenyl and hydrazono groups but lacks the cyano and ethyl ester groups.

Uniqueness

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

30006-51-0

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15(17)18/h3-6,13H,2H2,1H3

InChI Key

XVBIIFGQJLUPRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.